molecular formula C13H24N2O2 B12297300 tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B12297300
M. Wt: 240.34 g/mol
InChI Key: RJVLJEBUNGKANQ-FGWVZKOKSA-N
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Description

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group and a hexahydrocyclopenta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hexahydrocyclopenta[c]pyrrole core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the aminomethyl group: This step usually involves the use of amination reactions, where an amine group is introduced into the molecule.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Lacks the aminomethyl group.

    tert-Butyl (3aR,5r,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

tert-Butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+

InChI Key

RJVLJEBUNGKANQ-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN

Origin of Product

United States

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